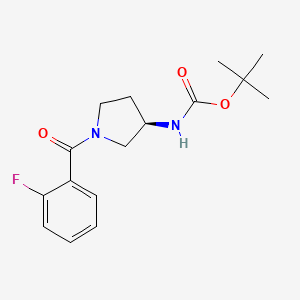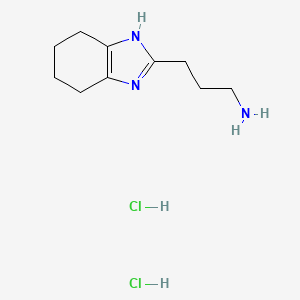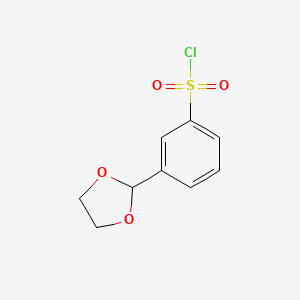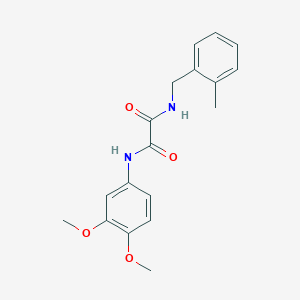
(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Process Development :
- The synthesis of related carbamates like (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitors, was developed using a scalable and practical method. This study highlights the importance of efficient synthesis methods for such compounds in medicinal chemistry (Li et al., 2012).
Stereochemical Analysis and Chemical Synthesis :
- Research has been conducted on determining the absolute configuration of compounds similar to (R)-tert-butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate. For example, the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol was identified and confirmed through vibrational circular dichroism and chemical synthesis, emphasizing the significance of stereochemistry in the development of such compounds (Procopiou et al., 2016).
Metabolic Studies and Drug Development :
- Metabolic studies of related compounds, such as the investigation of LC15-0133's in vitro metabolism, which is a dipeptidyl peptidase-4 inhibitor, have been conducted. These studies focus on understanding the metabolic pathways and formation of metabolites, which are crucial for drug safety and efficacy (Yoo et al., 2008).
Anti-inflammatory Activities :
- Compounds with similar structures have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and their evaluation as antiinflammatory agents highlight the potential therapeutic applications of such compounds (Ikuta et al., 1987).
Catalysis and Material Science :
- Research in material science has involved the synthesis of ruthenium complexes, for example, (R-bpy)2RuCl2 types, which indicates the use of tert-butyl-substituted compounds in the development of new materials with potential applications in catalysis and photochemistry (Rau et al., 2004).
Regioselectivity in Chemical Synthesis :
- Studies on the regioselectivity of reactions involving tert-butyl groups have been conducted. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones highlights the importance of understanding regioselectivity in chemical synthesis (Martins et al., 2012).
Molecular Structure and Drug Design :
- The molecular structure and design of drugs involving tert-butyl groups have been a focus of research. For example, the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores illustrate the significance of structural studies in the development of antiviral agents (Wang et al., 2001).
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBITZJCEBLOMIR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2451357.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2451363.png)
![2-((2-chlorobenzyl)thio)-7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451364.png)
![(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2451366.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)

![2-{[(2-Bromophenyl)methyl]amino}acetic acid](/img/structure/B2451373.png)


![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2451376.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)
![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)